molecular formula C14H18F2N2OS B2608809 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea CAS No. 398995-71-6

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea

Cat. No.: B2608809
CAS No.: 398995-71-6
M. Wt: 300.37
InChI Key: YZKJOZDBBQGSRT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea is a synthetic organic compound belonging to the thiourea class, provided for research and development purposes. With the molecular formula C15H20F2N2OS and a molecular weight of 314.40 g/mol (calculated), this compound features a cyclohexyl group and a difluoromethoxy-phenyl substituent on the thiourea core . Thiourea derivatives are a subject of significant interest in various scientific fields due to their diverse biological activities and molecular recognition properties. Researchers investigate these compounds for their potential as key scaffolds in medicinal chemistry and chemical biology. The structural motif of thiourea allows it to act as a hydrogen bond donor, making it a valuable component in the development of enzyme inhibitors, receptor ligands, and supramolecular assemblies. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. For specific data regarding this compound's solubility, stability, and handling, please contact our technical support team.

Properties

IUPAC Name

1-cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2OS/c15-13(16)19-12-8-6-11(7-9-12)18-14(20)17-10-4-2-1-3-5-10/h6-10,13H,1-5H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKJOZDBBQGSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea typically involves the reaction of cyclohexylamine with 4-(difluoromethoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The difluoromethoxy group (–OCF₂H) in the target compound offers intermediate electronegativity compared to –CF₃ (strongly electron-withdrawing) and –OCH₃ (electron-donating). This balance may optimize interactions in catalytic or biological systems .
  • Synthetic Accessibility: Cyclohexyl thioureas are typically synthesized via nucleophilic addition of cyclohexylamine to aryl isothiocyanates in dichloromethane (DCM), followed by recrystallization (e.g., methanol or DCM) . Yields vary with substituent steric/electronic demands.

Biological Activity

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group and a difluoromethoxy-substituted phenyl moiety attached to a thiourea backbone. This structure is significant as it influences the compound's lipophilicity and ability to interact with biological targets.

Anticancer Properties

This compound has been investigated for its anticancer properties. Research indicates that derivatives of thiourea can exhibit strong cytotoxic effects against various cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The compound has shown an IC50 value of less than 10 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Selectivity
1SW4801.5High
2SW6205.8High
3PC36.9Moderate
4K-5627.6Moderate

The mechanism of action appears to involve apoptosis induction, with late-stage apoptosis observed in treated cells . Flow cytometry analyses have demonstrated significant increases in late apoptotic cells when treated with the compound, particularly in SW480 and SW620 cell lines.

Antimicrobial Activity

The compound also displays antimicrobial properties, being studied for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest that it could serve as a potential antimicrobial agent, although specific data on the spectrum of activity remains limited.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiourea moiety can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Enhanced Lipophilicity : The difluoromethoxy group increases the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.

Case Studies and Research Findings

A comprehensive study published in MDPI highlighted the cytotoxic effects of various thiourea derivatives, including those structurally similar to this compound. The study found that these compounds induced apoptosis in cancer cells effectively and exhibited selective toxicity over normal cells .

Another investigation focused on the structural modifications of thioureas, revealing that certain substitutions significantly enhanced anticancer activity. For instance, compounds with para-substituted phenyl groups demonstrated improved potency against colon cancer cell lines compared to their ortho-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a cyclohexylamine derivative and a 4-(difluoromethoxy)phenyl isothiocyanate precursor under inert conditions. Reaction optimization (e.g., solvent choice, temperature) is critical: acetone or THF at reflux (~60–80°C) for 2–4 hours yields >85% purity . Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are most effective for characterizing thiourea derivatives like this compound?

  • Methodological Answer : Use a combination of:

  • FTIR : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N–H bending (~1500 cm⁻¹) .
  • NMR : ¹H NMR detects cyclohexyl protons (δ 1.2–2.2 ppm) and aromatic protons (δ 7.0–7.5 ppm). ¹³C NMR identifies the thiourea carbonyl (δ ~180 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.1) .

Q. How does the difluoromethoxy group influence the compound’s reactivity and stability?

  • Methodological Answer : The electron-withdrawing difluoromethoxy group (-OCF₂H) enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution. Stability studies (TGA/DSC) show decomposition above 200°C, suggesting thermal robustness for room-temperature applications. Computational analysis (DFT) reveals partial charge distribution at the sulfur atom, influencing hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s bioactivity or catalytic potential?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites for ligand-protein docking .
  • Molecular Dynamics (MD) : Simulate solvation dynamics (e.g., in water/DMSO) to assess stability and aggregation tendencies. Use GROMACS with CHARMM force fields .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP450 inhibition, guiding pharmacological studies .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed reaction outcomes?

  • Methodological Answer : If DFT predicts a reaction pathway (e.g., thiourea acting as a hydrogen-bond donor) but experimental yields are low:

  • Parameter Adjustment : Re-evaluate solvent polarity (e.g., switch from DMF to acetonitrile) to align with computed solvation energies .
  • In Situ Monitoring : Use Raman spectroscopy to detect intermediate species and refine proposed mechanisms .
  • Multi-variable Optimization : Apply factorial design (e.g., 2³ factorial matrix) to test temperature, catalyst load, and solvent ratios systematically .

Q. How can intramolecular hydrogen bonding and crystal packing be analyzed to explain solubility differences?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve hydrogen-bond patterns (e.g., N–H⋯S interactions forming dimers) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯F interactions from difluoromethoxy groups) using CrystalExplorer .
  • Solubility Correlation : Compare Hansen solubility parameters (δD, δP, δH) with solvent profiles to rationalize poor aqueous solubility .

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